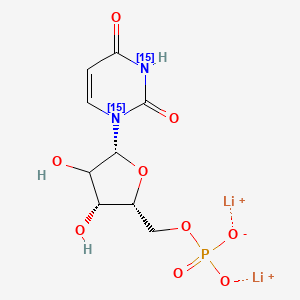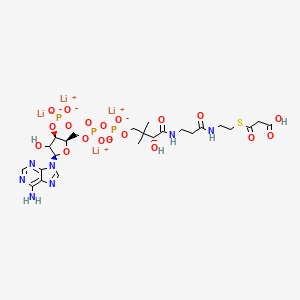
Malonyl CoA (tetralithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonyl coenzyme A tetralithium is a derivative of coenzyme A and is utilized in various biochemical processes. It plays a crucial role in fatty acid and polyketide synthesis and is involved in the transport of α-ketoglutarate across the mitochondrial membrane . This compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malonyl coenzyme A tetralithium is synthesized by carboxylating acetyl coenzyme A using the enzyme acetyl coenzyme A carboxylase . This reaction requires a molecule of bicarbonate and energy from ATP . The synthetic route involves the following steps:
Formation of Acetyl Coenzyme A: Acetyl coenzyme A is formed from pyruvate through the pyruvate dehydrogenase complex.
Carboxylation: Acetyl coenzyme A is carboxylated to form malonyl coenzyme A in the presence of acetyl coenzyme A carboxylase, bicarbonate, and ATP.
Industrial Production Methods
Industrial production of malonyl coenzyme A tetralithium involves large-scale fermentation processes using genetically engineered microorganisms that overexpress acetyl coenzyme A carboxylase . The fermentation broth is then subjected to purification processes to isolate and crystallize the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Malonyl coenzyme A tetralithium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates in metabolic pathways.
Reduction: It can be reduced to form acetyl coenzyme A.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH and FADH2 are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Fatty Acids: Malonyl coenzyme A is a key intermediate in the synthesis of long-chain fatty acids.
Polyketides: It is involved in the biosynthesis of polyketides, which are important in pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Malonyl coenzyme A tetralithium has numerous applications in scientific research:
Chemistry: It is used as a substrate in the study of enzyme kinetics and mechanisms.
Biology: It plays a role in the regulation of metabolic pathways and is used in studies related to metabolic disorders.
Medicine: It is involved in the biosynthesis of fatty acids and polyketides, which have therapeutic applications.
Industry: It is used in the production of biofuels and bioplastics.
Wirkmechanismus
Malonyl coenzyme A tetralithium exerts its effects by inhibiting the enzyme carnitine palmitoyltransferase 1, which is involved in the transport of fatty acids into mitochondria for β-oxidation . This inhibition prevents the degradation of fatty acids, thereby promoting their synthesis. The compound also acts as a substrate for fatty acid synthase, facilitating the elongation of fatty acid chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Coenzyme A: A precursor in the synthesis of malonyl coenzyme A.
Succinyl Coenzyme A: Involved in the citric acid cycle.
Propionyl Coenzyme A: Participates in the metabolism of odd-chain fatty acids.
Uniqueness
Malonyl coenzyme A tetralithium is unique due to its role as a key intermediate in both fatty acid and polyketide biosynthesis. Its ability to inhibit carnitine palmitoyltransferase 1 distinguishes it from other coenzyme A derivatives .
Eigenschaften
Molekularformel |
C24H34Li4N7O19P3S |
|---|---|
Molekulargewicht |
877.4 g/mol |
IUPAC-Name |
tetralithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17?,18+,19+,23-;;;;/m1..../s1 |
InChI-Schlüssel |
DQLXXYMNINXQSV-UOTTWOKESA-J |
Isomerische SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
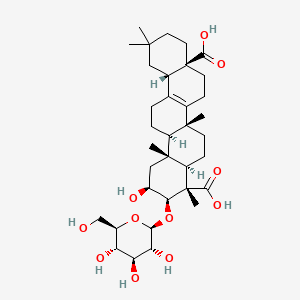
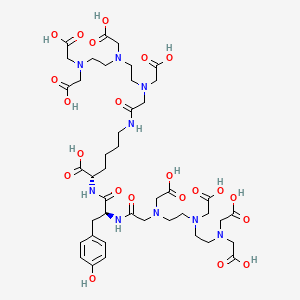
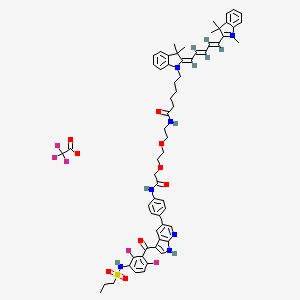

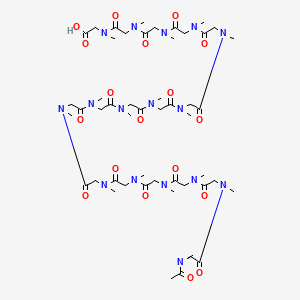
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
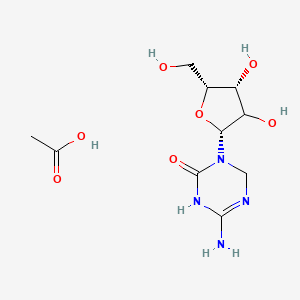
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
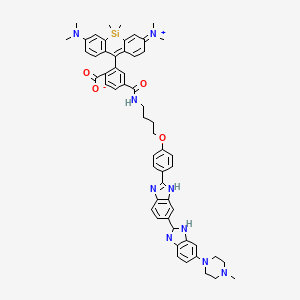
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
